molecular formula C11H21F3N2 B7940800 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine

5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine

Cat. No.: B7940800
M. Wt: 238.29 g/mol
InChI Key: QNJNCHSETMVMSF-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Attachment of the Pentan-1-amine Chain: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a pentan-1-amine precursor under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidized Derivatives: Formation of ketones or carboxylic acids.

    Reduced Derivatives: Formation of saturated amines.

    Substituted Products: Various substituted amines or amides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its unique structural properties.

    Drug Delivery: Explored as a component in drug delivery systems to improve the bioavailability of therapeutic agents.

Industry

    Material Science: Used in the development of new materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The piperidine ring provides structural stability, while the pentan-1-amine chain facilitates interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperidin-1-yl)pentan-1-amine
  • 5-(4-Chloropiperidin-1-yl)pentan-1-amine
  • 5-(4-Fluoropiperidin-1-yl)pentan-1-amine

Uniqueness

5-(4-(Trifluoromethyl)piperidin-1-yl)pentan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

IUPAC Name

5-[4-(trifluoromethyl)piperidin-1-yl]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F3N2/c12-11(13,14)10-4-8-16(9-5-10)7-3-1-2-6-15/h10H,1-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJNCHSETMVMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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